molecular formula C25H19N3O3S B11489540 1-(1-benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(1-benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B11489540
M. Wt: 441.5 g/mol
InChI Key: LWUVGWOIYLQGCU-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that features a benzofuran moiety linked to a triazole ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. One common route includes:

    Formation of Benzofuran Moiety: Starting with a suitable phenol derivative, cyclization reactions are employed to form the benzofuran ring.

    Synthesis of Triazole Ring: The triazole ring is synthesized through a cycloaddition reaction involving an azide and an alkyne.

    Linking the Moieties: The benzofuran and triazole rings are linked via a sulfanyl bridge using thiol-ene click chemistry or other suitable coupling reactions.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the benzofuran moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Modified triazole or benzofuran derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(1-Benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Material Science: Applications in the development of organic semiconductors or light-emitting diodes.

    Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways.

Comparison with Similar Compounds

  • 1-(1-Benzofuran-2-yl)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
  • 1-(1-Benzofuran-2-yl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Comparison: 1-(1-Benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

Molecular Formula

C25H19N3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C25H19N3O3S/c1-30-20-13-11-17(12-14-20)24-26-27-25(28(24)19-8-3-2-4-9-19)32-16-21(29)23-15-18-7-5-6-10-22(18)31-23/h2-15H,16H2,1H3

InChI Key

LWUVGWOIYLQGCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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